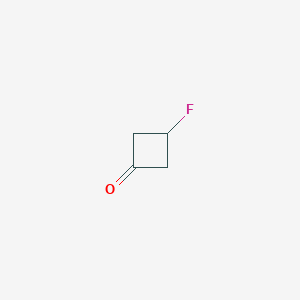

3-Fluorocyclobutan-1-one

Description

Properties

IUPAC Name |

3-fluorocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO/c5-3-1-4(6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFPMCCDQBTGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Fluorocyclobutan-1-one for Pharmaceutical Research

Abstract: 3-Fluorocyclobutan-1-one is a valuable building block in medicinal chemistry, enabling the introduction of a conformationally constrained, fluorinated motif into drug candidates to enhance metabolic stability and binding affinity. Its synthesis, however, presents a significant regiochemical challenge. A direct fluorination of cyclobutanone invariably yields the 2-fluoro isomer due to the directing effect of the carbonyl group. This guide provides an in-depth analysis of a robust, multi-step synthetic strategy that circumvents this issue by proceeding through a pre-functionalized intermediate, 3-hydroxycyclobutanone. We will detail the mechanistic principles, provide a comprehensive experimental protocol for the key deoxyfluorination step, and discuss process optimization, offering researchers a practical path to this important synthetic intermediate.

Introduction: The Value Proposition of Fluorinated Cyclobutanes

In modern drug development, the precise control of a molecule's three-dimensional shape and electronic properties is paramount. The cyclobutane scaffold has emerged as a favored "bioisostere" for phenyl rings and other larger groups, offering a rigid conformational framework that can improve binding to biological targets.[1] When combined with fluorine, the most electronegative element, the benefits are amplified.

The introduction of fluorine can profoundly influence a drug candidate's profile by:

-

Modulating pKa: Affecting the acidity or basicity of nearby functional groups.

-

Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Improving Binding Affinity: Forming favorable electrostatic and hydrogen bond interactions with protein targets.

3-Fluorocyclobutan-1-one, as a prochiral precursor, serves as a critical starting point for synthesizing more complex and stereochemically defined pharmaceutical agents, making a reliable synthetic route to it essential for research and development.[2]

Synthetic Strategy: Overcoming the Challenge of Regioselectivity

The primary obstacle in synthesizing 3-fluorocyclobutan-1-one from cyclobutanone is controlling the position of fluorination. The inherent chemistry of the starting material dictates the outcome of direct fluorination methods.

Analysis of Direct Electrophilic Fluorination

A common method for introducing fluorine onto a carbon framework is electrophilic fluorination.[3] This involves reacting a nucleophilic carbon species, typically an enol or enolate, with an electrophilic fluorine source ("F+"), such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI).[4]

In the case of cyclobutanone, the reaction is initiated by base- or acid-catalyzed formation of the enolate or enol, respectively. This creates a nucleophilic double bond between C1 and C2. The subsequent attack on the electrophilic fluorine reagent introduces the fluorine atom at the C2 (alpha) position. This process is mechanistically favored and leads exclusively to the formation of 2-fluorocyclobutanone, not the desired 3-fluoro isomer.[5][6]

Caption: Regiochemical outcome of direct electrophilic fluorination of cyclobutanone.

The Key Intermediate: 3-Hydroxycyclobutanone

To achieve fluorination at the 3-position, the synthesis must proceed through an intermediate where this position is already functionalized with a group that can be displaced by fluoride. The ideal and most practical precursor is 3-hydroxycyclobutanone. This molecule contains a hydroxyl group at the target position, which can be converted into a good leaving group and substituted with fluorine via a nucleophilic substitution reaction.

While not synthesized in a single step from cyclobutanone, 3-hydroxycyclobutanone is readily prepared from accessible starting materials, such as via the reduction of cyclobutane-1,3-dione, making it a strategic entry point for the synthesis.

Core Synthesis Protocol: Deoxyfluorination of 3-Hydroxycyclobutanone

The central transformation in this strategy is the conversion of the hydroxyl group in 3-hydroxycyclobutanone to a fluorine atom, a process known as deoxyfluorination.

Mechanistic Principles of Deoxyfluorination

Deoxyfluorination reagents are essential tools for this conversion. Among the most common are Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism:

-

Activation: The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of the DAST reagent.

-

Leaving Group Formation: An intermediate alkoxyaminosulfur difluoride is formed. This complex rapidly rearranges, eliminating a stable sulfur-oxygen species and creating an excellent leaving group.

-

Nucleophilic Attack: A fluoride ion, delivered from the reagent, acts as a nucleophile and attacks the carbon atom at the 3-position, displacing the leaving group and inverting the stereocenter (if applicable).

A significant challenge in fluorination reactions is the potential for competing elimination reactions, which can lead to the formation of cyclobutenone as a byproduct.[1] Careful control of reaction conditions is crucial to maximize the yield of the desired substitution product.

Caption: General mechanism for the deoxyfluorination of 3-hydroxycyclobutanone using DAST.

Experimental Workflow & Protocol

This protocol describes a representative procedure for the synthesis of 3-fluorocyclobutan-1-one from 3-hydroxycyclobutanone using DAST.

Caption: Experimental workflow for the synthesis of 3-fluorocyclobutan-1-one.

Step-by-Step Protocol:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of 3-hydroxycyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.1-1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour. After this period, allow the reaction to warm slowly to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-fluorocyclobutan-1-one.

Data Analysis and Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Expected Value / Observation |

| Appearance | Colorless to pale yellow oil |

| Yield | 45-65% (typical, dependent on scale and purity) |

| ¹H NMR (CDCl₃) | Peaks expected in the regions of δ 2.5-3.5 (m, 4H) and δ 5.2-5.4 (dtt, 1H, JHF ≈ 50 Hz). |

| ¹⁹F NMR (CDCl₃) | A single multiplet is expected. |

| ¹³C NMR (CDCl₃) | The carbon bearing the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 200-220 Hz). The carbonyl carbon will appear as a doublet with a smaller coupling constant (²JCF). |

| Mass Spec (EI) | Molecular Ion (M⁺) expected at m/z = 88.04. |

Troubleshooting and Optimization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | 1. Insufficient reagent. 2. Reaction time too short or temperature too low. 3. Moisture in the reaction. | 1. Increase DAST stoichiometry slightly (e.g., to 1.3 eq). 2. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C), but be cautious of increased elimination. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |

| Formation of Cyclobutenone Byproduct | 1. Reaction temperature is too high. 2. Use of a non-coordinating solvent. | 1. Maintain strict temperature control, especially during DAST addition. 2. Consider alternative, more coordinating solvents if elimination is a persistent issue. Using Deoxo-Fluor® instead of DAST may also reduce elimination. |

| Difficult Purification | 1. Co-elution of product with byproducts. 2. Product volatility. | 1. Optimize the solvent system for column chromatography; a shallow gradient may be required. 2. Use care during solvent removal; avoid high vacuum and excessive heat to prevent loss of the product.[7] |

Conclusion

The synthesis of 3-fluorocyclobutan-1-one from cyclobutanone is not a direct conversion but a strategic, multi-step process that hinges on the use of a 3-hydroxycyclobutanone intermediate. By understanding the mechanistic basis for the regiochemical challenges of direct fluorination and employing a robust deoxyfluorination protocol, researchers can reliably access this key building block. This guide provides the foundational principles and a practical workflow to empower scientists in drug discovery and development to incorporate the valuable fluorinated cyclobutane motif into their next generation of therapeutic agents.

References

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available at: [Link]

-

Wikipedia. Electrophilic fluorination. Available at: [Link]

-

Beilstein Journals. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Available at: [Link]

-

Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

-

PubMed. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Available at: [Link]

-

Beilstein Archives. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Available at: [Link]

-

Organic Chemistry Portal. Cyclobutanone synthesis. Available at: [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

Sci-Hub. Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. Available at: [Link]

-

NIH National Library of Medicine. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Available at: [Link]

-

ResearchGate. Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Available at: [Link]

- Google Patents. CN103483167B - A kind of purification process of 3-Hydroxybutanone.

-

Organic Syntheses. 3-hydroxyquinoline. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Fluorination in 3-Fluorocyclobutan-1-one Synthesis

Abstract

The incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern drug discovery, capable of modulating key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 3-fluorocyclobutane motif, in particular, has emerged as a valuable bioisostere for various functional groups, leading to its inclusion in several promising drug candidates.[4] 3-Fluorocyclobutan-1-one serves as a critical synthetic intermediate for accessing these valuable building blocks. This guide provides an in-depth analysis of the core fluorination mechanisms underpinning its synthesis, targeting researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in both nucleophilic and electrophilic fluorination pathways, offering field-proven insights into reaction optimization and control.

Introduction: The Strategic Importance of 3-Fluorocyclobutan-1-one

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional chemical space that is increasingly exploited in medicinal chemistry. When substituted with fluorine at the 3-position, the resulting scaffold can significantly enhance the pharmacokinetic profiles of drug candidates.[4] The fluorine atom's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidation, and can fine-tune pKa and lipophilicity to optimize drug absorption and distribution.[3]

3-Fluorocyclobutan-1-one is a versatile precursor that allows for diverse functionalization. The ketone moiety can be readily converted into amines, alcohols, and carboxylic acids, providing a platform for the synthesis of a wide array of 3-fluorocyclobutane-containing building blocks.[5] Understanding the mechanisms of the fluorination step is paramount for achieving efficient, scalable, and safe syntheses of this key intermediate.

Primary Synthetic Strategies: An Overview

The synthesis of 3-Fluorocyclobutan-1-one predominantly relies on two key mechanistic approaches for introducing the fluorine atom onto a pre-existing cyclobutane core:

-

Nucleophilic Fluorination: This is the most common approach, typically involving the displacement of a leaving group at the 3-position of a cyclobutane precursor by a nucleophilic fluoride source. The most prevalent starting material for this route is 3-hydroxycyclobutan-1-one, where the hydroxyl group is converted in situ into a better leaving group.

-

Electrophilic Fluorination: This strategy involves the reaction of an electron-rich cyclobutanone derivative, such as a silyl enol ether, with an electrophilic fluorine source ("F+").

This guide will dissect the mechanisms of these two pathways, focusing on the most widely employed reagents and reaction conditions.

The Core Mechanism: Nucleophilic Deoxyfluorination

The conversion of an alcohol to an alkyl fluoride, known as deoxyfluorination, is a cornerstone of organofluorine synthesis.[6] In the context of 3-Fluorocyclobutan-1-one, this is typically achieved by treating 3-hydroxycyclobutan-1-one with an aminothiofluoride reagent.

Reagents of Choice: DAST and Deoxo-Fluor

(Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the most frequently used reagents for this transformation.[7][8][9][10] They are effective for converting alcohols into the corresponding fluorides under relatively mild conditions.[11]

The Deoxyfluorination Mechanism with DAST/Deoxo-Fluor

The reaction of 3-hydroxycyclobutan-1-one with DAST proceeds through a well-established pathway that involves the activation of the hydroxyl group followed by nucleophilic substitution by fluoride. The mechanism can exhibit characteristics of both Sₙ2 and Sₙ1 pathways, depending on the substrate and reaction conditions.

Step 1: Activation of the Hydroxyl Group The reaction initiates with the nucleophilic attack of the hydroxyl group of 3-hydroxycyclobutan-1-one on the electrophilic sulfur atom of DAST. This forms an intermediate alkoxyaminosulfur difluoride and eliminates a molecule of hydrogen fluoride (HF). The HF generated in situ can often act as a catalyst.

Step 2: Nucleophilic Displacement The subsequent step involves the displacement of the newly formed leaving group by a fluoride ion. This can occur via two principal pathways:

-

Sₙ2 Pathway: The fluoride ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[12] This is generally favored for primary and less-hindered secondary alcohols.

-

Sₙ1 Pathway: The leaving group departs to form a carbocation intermediate. This planar intermediate is then attacked by a fluoride ion from either face, potentially leading to a mixture of stereoisomers (both retention and inversion of configuration). This pathway is more likely for substrates that can form stabilized carbocations (e.g., tertiary, benzylic, or allylic alcohols).

For 3-hydroxycyclobutan-1-one, the secondary carbocation is relatively unstable, and the reaction is generally considered to proceed with a high degree of Sₙ2 character, resulting in inversion of configuration if a chiral starting material is used.

Causality Behind Experimental Choices:

-

Solvent: Aprotic, non-polar solvents like dichloromethane (DCM) or chloroform are preferred.[8] These solvents effectively solvate the reagents and intermediates without interfering with the reaction. Polar aprotic solvents can increase the nucleophilicity of the fluoride ion, but may also promote elimination side reactions.[12]

-

Temperature: Reactions are typically initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.[8] This is crucial for controlling the exothermic reaction and minimizing the formation of byproducts from decomposition of the reagent, which can occur at elevated temperatures.[11] DAST, in particular, is known to be thermally unstable.[11]

-

Reagent Stoichiometry: A slight excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting alcohol.

Caption: Figure 1: Mechanism of Deoxyfluorination with DAST.

Alternative Nucleophilic Fluorination: Activating with Sulfonates

An alternative nucleophilic approach involves a two-step process:

-

Conversion of the hydroxyl group of 3-hydroxycyclobutan-1-one to a sulfonate ester (e.g., tosylate, mesylate, or triflate). These are excellent leaving groups.

-

Displacement of the sulfonate group with a fluoride salt, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF).[13][14][15]

This method proceeds via a classic Sₙ2 mechanism, providing excellent stereochemical control. The choice of fluoride source is critical; "naked" fluoride sources like TBAF are highly nucleophilic but also strongly basic, which can promote elimination side reactions.[12][13] Weaker basic sources like tetrabutylammonium bifluoride can provide excellent yields with minimal elimination.[14]

The Core Mechanism: Electrophilic Fluorination

Electrophilic fluorination offers a complementary route to 3-Fluorocyclobutan-1-one. This approach requires the generation of an electron-rich enol or enolate equivalent of cyclobutanone, which then attacks an electrophilic fluorine source.[16]

Reagent of Choice: Selectfluor®

The most common reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[17] It is a stable, crystalline solid that serves as a user-friendly source of "F+".[16][18]

The Electrophilic Fluorination Mechanism

The reaction typically proceeds by first converting cyclobutanone into a more reactive, electron-rich form.

Step 1: Formation of the Enol Equivalent Cyclobutanone is converted to its silyl enol ether by treatment with a silylating agent (e.g., TMSCl) and a base (e.g., triethylamine). This step is crucial as it defines the regiochemistry of the fluorination.

Step 2: Electrophilic Attack The electron-rich double bond of the silyl enol ether attacks the electrophilic fluorine atom of the Selectfluor reagent. Mechanistic studies on similar systems suggest this occurs via a polar two-electron process, proceeding through an oxygen-stabilized carbenium species, rather than a single-electron transfer (SET) mechanism involving radical intermediates.[19][20][21]

Step 3: Collapse of Intermediate and Workup The resulting intermediate collapses, and upon aqueous workup, the silyl group is cleaved to reveal the final product, 3-Fluorocyclobutan-1-one.

Causality Behind Experimental Choices:

-

Substrate: A silyl enol ether is used instead of a simple enolate because it is more stable, isolable, and less prone to side reactions like self-condensation.

-

Solvent: Polar aprotic solvents like acetonitrile (CH₃CN) are typically used to dissolve the Selectfluor salt and facilitate the polar reaction mechanism.[22]

-

Temperature: The reaction is often run at room temperature, reflecting the stability and moderate reactivity of the Selectfluor reagent.

Caption: Figure 2: Electrophilic Fluorination Workflow.

Methodological Comparison and Data Summary

| Feature | Nucleophilic Deoxyfluorination (DAST) | Electrophilic Fluorination (Selectfluor) |

| Starting Material | 3-Hydroxycyclobutan-1-one | Cyclobutanone |

| Key Reagent | DAST or Deoxo-Fluor | Selectfluor® |

| Mechanism | Sₙ2 / Sₙ1-like | Polar Two-Electron Addition |

| Key Intermediate | Alkoxyaminosulfur difluoride | Oxygen-stabilized carbenium ion |

| Stereocontrol | Generally good (inversion via Sₙ2) | Not applicable (achiral substrate) |

| Safety/Handling | DAST is thermally sensitive; HF is generated. Deoxo-Fluor is more stable.[7] | Selectfluor is a stable, easy-to-handle solid.[16] |

| Scalability | Good, but thermal control is critical. Deoxo-Fluor is preferred for large scale.[16] | Generally good and amenable to scale-up. |

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorocyclobutan-1-one via Deoxyfluorination with DAST

-

To a solution of 3-hydroxycyclobutan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DAST (1.2 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Fluorocyclobutan-1-one.

Protocol 2: Synthesis of 3-Fluorocyclobutan-1-one via Electrophilic Fluorination

-

Silyl Enol Ether Formation: To a solution of cyclobutanone (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous diethyl ether, add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 6 hours. Filter the resulting triethylammonium chloride salt and concentrate the filtrate under reduced pressure to obtain the crude silyl enol ether, which can be used directly in the next step.

-

Fluorination: Dissolve the crude silyl enol ether (1.0 eq.) in acetonitrile (~0.2 M). Add Selectfluor® (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture for 12-18 hours at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Fluorocyclobutan-1-one.

Conclusion

The synthesis of 3-Fluorocyclobutan-1-one can be effectively achieved through both nucleophilic and electrophilic fluorination pathways. The choice of method depends on factors such as the availability of starting materials, scalability requirements, and safety considerations. Nucleophilic deoxyfluorination using DAST or the safer alternative Deoxo-Fluor is a robust and widely used method starting from 3-hydroxycyclobutan-1-one, proceeding primarily through an Sₙ2-type mechanism. Electrophilic fluorination with Selectfluor® provides an excellent alternative starting from cyclobutanone itself, operating via a polar, two-electron mechanism. A thorough understanding of these reaction mechanisms is essential for chemists to optimize reaction conditions, maximize yields, and safely produce this valuable intermediate for applications in drug discovery and development.

References

-

O'Hagan, D. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

Gerstenberger, M. R. C., & Haas, A. (1981). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link]

-

Zupan, M., & Iskra, J. (2009). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

-

Mykhailiuk, P. K. (2018). Emerging fluorination methods in organic chemistry relevant for life science application. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Mykhailiuk, P. K. (2016). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

-

Wood, S. H., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. [Link]

-

University of Strathclyde. (2019). The electrophilic fluorination of enol esters using SelectFluor: a polar two-electron process. University of Strathclyde. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]

-

Wang, B., et al. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC - NIH. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]

-

Wood, S. H., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. ResearchGate. [Link]

-

Reddy, V. P. (2017). A plausible reaction mechanism. RSC Chemical Science. [Link]

-

Röthenberg, C., et al. (2017). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Selectfluor. ResearchGate. [Link]

-

CSIR-NCL Library, Pune. (n.d.). Mechanistic study of nucleophilic fluorination promoted by tri-tert-butanolamine. CSIR-NCL Library, Pune. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Ferreira, S. B. (2008). Diethylaminosulfur Trifluoride (DAST). SciSpace. [Link]

-

Walker, M. C., et al. (2024). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. [Link]

-

Liu, R. Y., et al. (2025). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. PubMed. [Link]

-

Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

-

Grygorenko, O. A., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. ResearchGate. [Link]

-

Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. PMC - NIH. [Link]

Sources

- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 14. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. Selectfluor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Spectroscopic Characterization of 3-Fluorocyclobutan-1-one: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 3-Fluorocyclobutan-1-one

Fluorinated carbocyclic scaffolds are of paramount importance in modern drug discovery. The introduction of a fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a "bioisostere" for larger or more flexible groups, imparts a rigid, three-dimensional structure that is increasingly sought after in medicinal chemistry.[2][3] 3-Fluorocyclobutan-1-one represents a convergence of these valuable structural motifs: a strained four-membered ring, an electrophilic ketone handle for further functionalization, and a strategically placed fluorine atom. Its application as a precursor for more complex bioactive molecules underscores the need for a detailed understanding of its spectroscopic properties for unambiguous characterization.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Fluorocyclobutan-1-one. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-dimensional view of the molecule's electronic and structural environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the extensive spin-spin coupling between the protons and the fluorine atom. The molecule possesses a plane of symmetry, rendering the two protons on C2 equivalent to the two protons on C4.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ~ 5.2 - 5.4 | dddd (doublet of doublet of doublet of doublets) | ²JHF ≈ 50-55 Hz, ³JHH(cis) ≈ 8-10 Hz, ³JHH(trans) ≈ 6-8 Hz, ⁴JHH ≈ 1-2 Hz | H-3 (methine proton on the fluorine-bearing carbon) |

| ~ 3.2 - 3.6 | m | - | H-2, H-4 (four methylene protons adjacent to the carbonyl) |

Causality and Insights:

-

H-3 (Methine Proton): The proton at the C-3 position is directly attached to the same carbon as the fluorine atom. It will be significantly deshielded by the electronegative fluorine and is expected to appear far downfield. Its multiplicity will be a complex pattern due to a large geminal coupling to fluorine (²JHF) and vicinal couplings to the four adjacent methylene protons (H-2 and H-4).

-

H-2 and H-4 (Methylene Protons): These four protons are adjacent to the electron-withdrawing carbonyl group, which deshields them. They are expected to appear as a complex multiplet due to geminal H-H coupling, vicinal H-H coupling to the H-3 proton, and vicinal H-F coupling (³JHF).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, each split into a doublet due to coupling with the ¹⁹F nucleus. The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the two nuclei.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Assignment |

|---|---|---|---|

| ~ 205 - 215 | d | ⁴JCF ≈ 1-5 Hz | C-1 (Carbonyl) |

| ~ 80 - 85 | d | ¹JCF ≈ 200-230 Hz | C-3 (Fluorine-bearing carbon) |

| ~ 45 - 50 | d | ²JCF ≈ 20-25 Hz | C-2, C-4 (Methylene carbons) |

Causality and Insights:

-

C-1 (Carbonyl): The carbonyl carbon of cyclobutanone is shifted downfield relative to acyclic ketones due to ring strain and appears in a characteristic region. A small long-range coupling to fluorine is anticipated.

-

C-3 (Fluorine-bearing Carbon): This carbon experiences a very strong deshielding effect from the directly attached fluorine atom and will exhibit a large one-bond C-F coupling constant, which is a hallmark of fluorinated organic compounds.[4][5]

-

C-2 and C-4 (Methylene Carbons): These carbons are adjacent to the carbonyl group. They will be split into a doublet by the fluorine atom through a two-bond coupling.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine's environment. It is expected to show a single resonance.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|

| ~ -180 to -200 | m | ²JFH ≈ 50-55 Hz, ³JFH ≈ 15-25 Hz | C-F |

Causality and Insights:

-

Chemical Shift: The chemical shift for a fluorine atom on a saturated carbocycle typically falls in this upfield region. The exact position is sensitive to the solvent and local geometry.[6][7]

-

Multiplicity: The signal will be a complex multiplet due to coupling with the geminal proton (H-3) and the four vicinal protons (H-2 and H-4). This complex splitting pattern is highly diagnostic.[8]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Fluorocyclobutan-1-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the signals of fluorinated carbons, which can be broad and of lower intensity due to splitting.[4]

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a dedicated fluorine channel or a broadband probe tuned to the ¹⁹F frequency. Use a common fluorine standard, such as CFCl₃ (either internal or external), for chemical shift referencing.[6]

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts and perform peak picking and integration.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption of the carbonyl group, with other vibrations providing confirmatory information.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 2900 - 3000 | Medium | C-H stretch | Aliphatic CH₂ and CH |

| ~ 1785 | Strong, Sharp | C=O stretch | Strained Ring Ketone |

| ~ 1050 - 1150 | Strong | C-F stretch | Alkyl Fluoride |

Causality and Insights:

-

C=O Stretch: The carbonyl stretching frequency in cyclobutanone is significantly higher than in acyclic ketones (typically ~1715 cm⁻¹) due to increased ring strain. This high-frequency absorption is a key diagnostic feature.

-

C-H Stretch: Standard aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

-

C-F Stretch: The carbon-fluorine stretch gives a strong absorption in the fingerprint region, confirming the presence of the fluorine substituent.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of neat 3-Fluorocyclobutan-1-one between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

-

Data Analysis: Identify the wavenumbers of the major absorption bands and correlate them with specific bond vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns useful for confirming the structure.

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 90 | [C₄H₅FO]⁺ | Molecular Ion (M⁺) |

| 62 | [M - CO]⁺ | Loss of carbon monoxide (a common fragmentation for cyclic ketones) |

| 61 | [M - CHO]⁺ | Loss of a formyl radical |

| 42 | [C₃H₆]⁺ or [C₂H₂O]⁺ | Fragments resulting from ring cleavage |

Causality and Insights:

-

Molecular Ion: The molecular ion peak at m/z = 90 should be observable, corresponding to the molecular weight of C₄H₅FO.

-

Fragmentation Pathways: Cyclic ketones often undergo a characteristic fragmentation by losing a neutral molecule of carbon monoxide (CO, 28 Da). Further fragmentation of the cyclobutane ring can lead to various smaller charged fragments. The presence of fluorine will influence the relative stability and abundance of the resulting fragments.

Visualizing Fragmentation

Caption: Predicted major fragmentation pathway for 3-Fluorocyclobutan-1-one in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation and purification.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways consistent with the predicted structure.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-Fluorocyclobutan-1-one based on established chemical principles and data from analogous structures. The predicted NMR spectra are characterized by complex splitting patterns due to H-F and C-F couplings, the IR spectrum by a high-frequency carbonyl absorption indicative of a strained ring, and the mass spectrum by a characteristic loss of carbon monoxide. These data serve as a valuable benchmark for researchers working with this important fluorinated building block, facilitating its unambiguous identification and use in the synthesis of novel chemical entities.

References

- BenchChem. (2025). A Comparative Guide to the ¹⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000474).

- Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29).

- University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards.

- Grygorenko, O., et al. (2024). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry.

- Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.

- Chem.ucla.edu. (n.d.). Flourine NMR. Retrieved from UCLA Department of Chemistry and Biochemistry.

- University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics.

- Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.

- ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts.

- ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.

- SpectraBase. (n.d.). (+/-)-(TRANS)-3-FLUORO-CYCLOPENTANECARBONITRILE.

- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- Oriental Journal of Chemistry. (n.d.).

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Organic Chemistry with Victor. (2020). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

- ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization.

- ResearchGate. (n.d.). Spectral data of synthesized compounds (1-11).

- ChemicalBook. (n.d.). 3-Methyl-2-butanone(563-80-4) ¹H NMR spectrum.

- Brey, W. S. (2008). Carbon‐13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480–492.

- WebSpectra. (n.d.). IR Absorption Table.

- University of Calgary. (n.d.). IR Chart.

- ResearchGate. (n.d.). Synthesis of fluorine-containing 3-hydroxyflavanones and isoflavones.

- International Journal of Chemistry Studies. (n.d.).

- Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern.

- NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Cyclobutanone, 3-ethyl-.

- ChemicalBook. (n.d.). 3-Chloro-2-butanone(4091-39-8) ¹H NMR spectrum.

- ChemicalBook. (n.d.). 3-Fluoropyridine(372-47-4) ¹H NMR spectrum.

- ChemicalBook. (n.d.). FLAVANONE(487-26-3) ¹H NMR spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Benzylic C(sp3)–H Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions | CoLab [colab.ws]

- 8. acs.figshare.com [acs.figshare.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Fluorocyclobutan-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Fluorocyclobutan-1-one, a valuable fluorinated building block for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and foundational organic chemistry principles to offer a robust predictive analysis. The strategic incorporation of a fluorine atom onto the strained cyclobutane ring imparts unique electronic and conformational properties, influencing its stability, spectral characteristics, and reactivity. This guide will delve into its synthesis, predicted physicochemical and spectroscopic properties, and explore its reactivity profile with a focus on reactions pertinent to medicinal chemistry and the synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity (logP), and acidity/basicity (pKa).[1][2] The cyclobutane motif, a four-membered carbocycle, offers a rigid and three-dimensional scaffold that can provide access to novel chemical space and improve pharmacological properties compared to more flexible acyclic or larger cyclic systems.

3-Fluorocyclobutan-1-one emerges as a particularly interesting building block, combining the conformational constraints of the cyclobutane ring with the modulating effects of a fluorine atom. This unique combination makes it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules. This guide aims to provide a detailed understanding of its chemical nature to facilitate its application in research and development.

Synthesis of 3-Fluorocyclobutan-1-one

A robust and scalable synthesis of 3-Fluorocyclobutan-1-one is crucial for its utilization as a building block. While a direct, one-step synthesis from commercially available precursors is not widely documented, a common strategy involves the fluorination of a suitable cyclobutanone derivative. A plausible and efficient route is the nucleophilic fluorination of a precursor such as 3-hydroxycyclobutanone or a derivative thereof.

A well-established method for the synthesis of related 3-fluorocyclobutane carboxylic acid starts from cyclobutanone, indicating that the cyclobutane ring is amenable to such transformations.[3]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 3-Fluorocyclobutan-1-one.

Experimental Protocol: Nucleophilic Fluorination (General Procedure)

This protocol is adapted from established methods for the fluorination of alcohols.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxycyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise to the stirred solution via the dropping funnel.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 3-Fluorocyclobutan-1-one.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 3-Fluorocyclobutan-1-one

| Property | Predicted Value/Range | Rationale/Comparison |

| Molecular Formula | C₄H₅FO | - |

| Molecular Weight | 88.08 g/mol | - |

| Boiling Point | 120-140 °C | Similar to other small, fluorinated ketones. |

| Density | ~1.1 - 1.2 g/cm³ | Expected to be slightly denser than water due to fluorine. |

| Appearance | Colorless liquid | Typical for small ketones. |

3.1. Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of similar fluorinated compounds and general principles of NMR, IR, and MS.

3.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of fluorine, which will introduce H-F coupling.

-

δ 4.8-5.2 ppm (1H, dtm, JHF ≈ 50-60 Hz): The proton on the carbon bearing the fluorine atom (CHF) will be significantly deshielded and will appear as a doublet of triplets of multiplets due to geminal coupling with fluorine and vicinal coupling with the adjacent methylene protons.

-

δ 2.8-3.4 ppm (4H, m): The four protons of the two methylene groups adjacent to the carbonyl and the fluorinated carbon will be diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal H-H coupling, as well as vicinal and long-range H-F coupling.

3.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show characteristic shifts for the carbonyl carbon and the carbon attached to fluorine, with C-F coupling being a key feature.

-

δ 205-215 ppm (d, 3JCF ≈ 2-5 Hz): The carbonyl carbon (C=O) will be deshielded and may show a small long-range coupling to fluorine.

-

δ 80-90 ppm (d, 1JCF ≈ 200-230 Hz): The carbon directly bonded to fluorine (CHF) will be significantly deshielded and will exhibit a large one-bond coupling constant with fluorine.

-

δ 40-50 ppm (d, 2JCF ≈ 20-30 Hz): The methylene carbons (CH₂) adjacent to the carbonyl and fluorinated carbon will show a two-bond coupling to fluorine.

3.1.3. 19F NMR Spectroscopy

The 19F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

-

δ -180 to -200 ppm (m): The single fluorine atom is expected to resonate in this region, typical for secondary alkyl fluorides. The signal will be a complex multiplet due to coupling with the geminal and vicinal protons.

3.1.4. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch and the C-F stretch.

-

~1780-1800 cm-1 (strong): The C=O stretching frequency is expected to be higher than that of a typical acyclic ketone due to the ring strain of the cyclobutane ring.

-

~1050-1150 cm-1 (strong): The C-F stretching vibration will appear in this region.

3.1.5. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

m/z = 88.03: The molecular ion peak (M+).

-

Fragmentation: Common fragmentation pathways would include the loss of CO (m/z = 60), loss of HF (m/z = 68), and cleavage of the cyclobutane ring.

Chemical Reactivity

The reactivity of 3-Fluorocyclobutan-1-one is governed by the interplay of the strained cyclobutane ring, the electrophilic carbonyl group, and the electron-withdrawing fluorine atom.

4.1. Reactivity of the Carbonyl Group

The carbonyl group is the primary site of reactivity, susceptible to nucleophilic attack. The fluorine atom, through its inductive effect, can slightly enhance the electrophilicity of the carbonyl carbon.

Sources

The Genesis of a Privileged Scaffold: A Guide to Starting Materials for Fluorinated Cyclobutane Synthesis

Abstract

The cyclobutane motif, once considered a mere curiosity of strained-ring chemistry, has emerged as a "privileged scaffold" in modern drug discovery and materials science. Its rigid, three-dimensional structure offers a compelling alternative to traditional, often-labile bioisosteres like gem-dimethyl and tert-butyl groups. The strategic introduction of fluorine atoms onto this scaffold further enhances its utility by modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies employed to construct these valuable fluorinated derivatives, moving beyond a simple recitation of protocols to explore the underlying mechanistic principles and strategic considerations that guide the modern synthetic chemist.

Introduction: The Rise of the Fluorinated Cyclobutane

The incorporation of a cyclobutane ring into bioactive molecules can enforce specific conformations, enabling precise interactions with biological targets.[1] When fluorine is added to the mix, the resulting derivatives exhibit a unique combination of properties. Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic profile and pKa, while the strength of the C-F bond often imparts significant metabolic stability.[1] This powerful synergy has made fluorinated cyclobutanes highly sought-after building blocks for researchers in pharmaceutical and agrochemical development.

The synthetic challenge, however, lies in the controlled and efficient construction of the strained four-membered ring with the desired fluorination pattern. The choice of starting material is paramount, as it often dictates the feasible synthetic routes and the ultimate stereochemical outcome. This guide will focus on the most prevalent and powerful starting materials, categorized by the overarching synthetic strategy.

The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition

The [2+2] cycloaddition reaction, which involves the union of two olefinic components to form a cyclobutane ring, is the most common and versatile method for accessing this scaffold.[2] These reactions can be initiated either thermally or photochemically, and the choice of starting materials—specifically, the nature of the alkene partners—is the primary determinant of the reaction's success and selectivity.

Key Starting Material: Fluorinated Alkenes

Fluorinated alkenes are perhaps the most direct precursors for introducing fluorine into the cyclobutane core. Their electronic properties, often characterized by an electron-deficient double bond, make them excellent partners in cycloaddition reactions.

Causality Behind Experimental Choices: The high reactivity of many fluorinated alkenes, such as tetrafluoroethylene (TFE), stems from the relief of steric and electronic strain upon moving from an sp² to an sp³ hybridized state. Thermal cycloadditions of these alkenes are particularly effective.[3][4] For instance, the dimerization of TFE to form octafluorocyclobutane is a well-established industrial process.[5] A crucial insight for synthetic chemists is that fluorinated alkenes often add to non-fluorinated, electron-rich alkenes (like enol ethers or enamines) much more readily than they dimerize, allowing for the construction of unsymmetrical products.[3][4]

Furthermore, when a fluorinated alkene reacts with a conjugated diene, the formation of the four-membered ring via [2+2] cycloaddition is often favored over the six-membered ring from a Diels-Alder reaction, a testament to the unique reactivity profile of these starting materials.[3][4]

Featured Starting Materials & Applications:

| Starting Material | Partner Alkene Example | Reaction Type | Key Product Features |

| Tetrafluoroethylene (TFE) | Ethylene | Thermal | Perfluorinated or partially fluorinated rings |

| Hexafluoropropylene (HFP) | Ethylene | Thermal/Catalytic | Trifluoromethyl-substituted cyclobutanes[6] |

| Chlorotrifluoroethylene (CTFE) | Vinyl Ethers | Photochemical | Asymmetrically halogenated cyclobutanes |

| Fluorinated Chalconoids | Self-dimerization | Sunlight-driven | Dimeric cyclobutanes with aromatic moieties[7][8] |

Representative Protocol: Thermal [2+2] Cycloaddition of Hexafluoropropylene (HFP) and Ethylene

This protocol is adapted from methodologies aimed at producing 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane, a key intermediate.[6]

Objective: To synthesize a trifluoromethyl-substituted fluorocyclobutane via thermal cycloaddition.

Materials:

-

Hexafluoropropylene (HFP) gas

-

Ethylene gas

-

High-pressure autoclave reactor

-

Polymerization inhibitor (e.g., d-limonene, terpinolene)

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Inhibitor Addition: A small quantity of a polymerization inhibitor (e.g., 500-5000 ppm) is added to the reactor to prevent unwanted side reactions.[6]

-

Reactant Charging: The reactor is cooled and evacuated. Ethylene is introduced first to a predetermined pressure. Subsequently, HFP is introduced. A stoichiometric excess of ethylene is often used (e.g., molar ratios from 1:1 to 6:1 ethylene:HFP) to maximize the conversion of the more expensive HFP.[6]

-

Reaction: The reactor is sealed and heated to the reaction temperature (typically in the range of 200-400 °C). The reaction is maintained at pressure for several hours.

-

Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature. The remaining gases are carefully vented.

-

Product Isolation: The liquid product is collected from the reactor. The crude product is then purified by distillation to isolate the desired 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane.

Starting Material: Non-Fluorinated, Activated Alkenes

In this strategy, the fluorine is incorporated in the final product by reacting a non-fluorinated alkene with a fluorinated reaction partner. This is particularly common in photochemical [2+2] cycloadditions.

Causality Behind Experimental Choices: Photochemical [2+2] cycloadditions typically proceed through the excitation of one alkene to its triplet state, often facilitated by a photosensitizer (e.g., benzophenone, iridium complexes).[7][9] This excited state then reacts with a ground-state alkene partner in a stepwise fashion via a 1,4-biradical intermediate. The choice of starting material is critical; α,β-unsaturated carbonyl compounds (enones, chalcones, etc.) are excellent substrates because their n-π* transition is readily accessible, and the resulting triplet state is relatively stable.[9]

Sunlight can serve as a sustainable energy source for these reactions, sometimes eliminating the need for an external photocatalyst, especially with highly conjugated systems like fluorinated chalconoids.[7][8] The solvent can play a critical role; in some catalyst-free systems, a solvent like dichloromethane (DCM) is proposed to create a "solvent cage" that stabilizes an electron donor-acceptor (EDA) complex between two reactant molecules, increasing the lifetime of the excited state and promoting cyclization.[8]

Visualizing the Workflow: Photochemical [2+2] Cycloaddition

Caption: General workflow for a photosensitized [2+2] cycloaddition.

Building from Acyclic Precursors: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, and while less common for four-membered rings due to ring strain, it presents a viable pathway when suitable acyclic precursors are used.[10]

Key Starting Material: Fluorinated Dienes

The starting materials for RCM are dienes, where at least one of the alkene partners is fluorinated. The reaction is catalyzed by metal-alkylidene complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts) and proceeds by cleaving and reforming the double bonds to "close" the ring, typically releasing a volatile byproduct like ethylene.[11]

Causality Behind Experimental Choices: The success of RCM for forming fluorinated rings is highly dependent on the substrate. The presence of fluorine on the double bond can deactivate it towards the metathesis catalyst.[12] Therefore, the design of the diene precursor is critical. Often, one of the alkenes is a non-fluorinated, terminal alkene which readily engages with the catalyst to initiate the cycle. The subsequent intramolecular reaction with the fluorinated alkene must then be favorable. High dilution conditions are often necessary to favor the intramolecular RCM over intermolecular polymerization.[13] This strategy has been successfully applied to synthesize fluorinated lactams and other heterocycles.[13][14]

Visualizing the Strategy: RCM vs. Cycloaddition

Caption: Contrasting intermolecular and intramolecular routes to cyclobutanes.

Post-Construction Fluorination: Modifying the Pre-formed Ring

An alternative to building the ring with fluorine already present is to introduce it onto a pre-existing cyclobutane scaffold. This is a powerful strategy when the required fluorinated alkene starting materials are unavailable or difficult to handle.

Key Starting Material: Functionalized Cyclobutanes

The starting materials for this approach are cyclobutane derivatives bearing functional groups that can be readily converted to a C-F bond or can direct fluorination to a specific position.

Causality Behind Experimental Choices:

-

Electrophilic Fluorination: Cyclobutane enolates or enol ethers can be treated with an electrophilic fluorine source (F⁺ equivalent), such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[15][16] The reaction proceeds by the attack of the electron-rich enolate onto the electrophilic fluorine atom. The choice of the fluorinating reagent is critical; N-F reagents are generally safer and more selective than older reagents like elemental fluorine.[15]

-

Deoxofluorination: A cyclobutanone can serve as a starting material, where the carbonyl is converted to a gem-difluoro group using reagents like diethylaminosulfur trifluoride (DAST). Similarly, a cyclobutyl alcohol can be converted to a monofluoride.[1]

-

Nucleophilic Fluorination: A cyclobutane bearing a good leaving group (e.g., tosylate, mesylate, or halide) can be treated with a nucleophilic fluoride source (e.g., potassium fluoride, cesium fluoride) to install the fluorine via an Sₙ2 reaction.[1]

Representative Protocol: Electrophilic Fluorination of a Cyclobutanone Derivative

This protocol is a generalized procedure based on established methods for the α-fluorination of ketones.[17]

Objective: To synthesize an α-fluorocyclobutanone from a cyclobutanone precursor.

Materials:

-

Cyclobutanone derivative

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS))

-

Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Enolate Formation: The cyclobutanone derivative is dissolved in the anhydrous solvent in a flame-dried flask under an inert atmosphere. The solution is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base (e.g., LDA) is added dropwise to deprotonate the α-position and form the lithium enolate. The mixture is stirred for 30-60 minutes at this temperature.

-

Fluorination: A solution of the electrophilic fluorinating agent (e.g., NFSI) in the same anhydrous solvent is added slowly to the enolate solution at -78 °C.

-

Quenching: The reaction is allowed to stir for several hours, gradually warming to room temperature. It is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure α-fluorocyclobutanone.

Conclusion and Future Outlook

The synthesis of fluorinated cyclobutane derivatives is a dynamic and evolving field. While [2+2] cycloadditions using fluorinated alkenes remain the most robust and widely used strategy, methods like ring-closing metathesis and late-stage fluorination of pre-formed rings offer powerful, complementary approaches. The choice of starting material is not merely a matter of convenience but a strategic decision that dictates the entire synthetic plan, influencing reaction conditions, stereochemical control, and overall efficiency. As the demand for novel, three-dimensional fluorinated motifs continues to grow in drug discovery and materials science, the development of new starting materials and more efficient catalytic methods for their transformation will undoubtedly remain a key focus of chemical research.

References

-

De-Juan-Alberdi, M., Temprano, Á. G., Simón, L., & Pérez-Melero, C. (2023). Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated Heterochalconoids in Solution. European Journal of Organic Chemistry. [Link][7][8]

-

Roberts, J. D., & Sharts, C. M. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link][3][4]

-

ResearchGate. (n.d.). Sunlight‐Driven, Catalyst‐Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. Retrieved from ResearchGate. [Link][7][8]

-

Caltech Authors. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link][3][4]

-

Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link][1]

-

ResearchGate. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Retrieved from ResearchGate. [Link][5]

-

Google Patents. (n.d.). CN110088070A - Method for producing fluorination cyclobutane. [6]

-

Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link][2]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link][11]

-

ResearchGate. (n.d.). Ring-Closing Metathesis of Vinyl Fluorides towards alpha-Fluorinated alpha,beta-Unsaturated Lactams and Lactones. [Link][12]

-

Sci-Hub. (n.d.). Fluorinated (hetero)cycles via ring-closing metathesis of fluoride- and trifluoromethyl-functionalized olefins. [Link][14]

-

Lemarié, M., et al. (2018). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Comptes Rendus Chimie, 21(9), 852-857. [Link][13]

-

ResearchGate. (n.d.). The synthetic routes to cyclobutanes. [Link][9]

-

MDPI. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. [Link][17]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Cyclobutane Derivatives from Thermal Cycloaddition Reactions [authors.library.caltech.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN110088070A - Method for producing fluorination cyclobutane - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. Ring Closing Metathesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond [comptes-rendus.academie-sciences.fr]

- 14. Sci-Hub: are you are robot? [sci-hub.box]

- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. mdpi.com [mdpi.com]

Synthesis and characterization of 3-Fluorocyclobutan-1-one analogs

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluorocyclobutan-1-one Analogs

Abstract

Fluorinated carbocycles, particularly those containing the cyclobutane scaffold, have emerged as privileged motifs in modern medicinal chemistry. Their unique conformational constraints and the profound electronic effects of fluorine offer a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of 3-fluorocyclobutan-1-one and its analogs, a critical class of building blocks for drug discovery. We will explore robust synthetic methodologies, focusing on nucleophilic fluorination, and detail the essential analytical techniques required for unambiguous structural elucidation, including multinuclear NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their programs.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The cyclobutane ring, once considered an exotic curiosity, is now a frequently employed scaffold in drug design.[2] Its inherent ring strain and puckered three-dimensional structure provide a level of conformational restriction that can pre-organize pharmacophoric elements for optimal binding to biological targets, often leading to enhanced potency and selectivity.[2][3]

The introduction of fluorine into this rigid framework further amplifies its utility. Fluorine, being the most electronegative element, can significantly alter a molecule's properties:[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve a drug's half-life and bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH.[1]

-

Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[3]

-

Conformational Control: Strategic fluorination can influence the puckering of the cyclobutane ring, providing fine control over the spatial arrangement of substituents.

3-Fluorocyclobutan-1-one serves as a versatile synthetic intermediate, allowing for diverse functionalization at the carbonyl group and other positions on the ring, thereby enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Synthesis of 3-Fluorocyclobutan-1-one Analogs

The construction of the 3-fluorocyclobutane core is most commonly achieved through nucleophilic fluorination of a readily available precursor. The primary route involves the deoxofluorination of a corresponding 3-hydroxycyclobutanone derivative.

Methodology: Deoxofluorination of 3-Hydroxycyclobutanone

This strategy is favored for its reliability and scalability. The key transformation is the replacement of a hydroxyl group with a fluorine atom, a reaction for which several reagents have been developed.

Causality Behind Experimental Choices: The choice of a fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, morpholinosulfur trifluoride (Morph-DAST), are frequently employed.[1][5] These reagents are effective for converting alcohols to fluorides via an S_N2-type mechanism. The reaction proceeds through an intermediate alkoxy-sulfur difluoride, which then undergoes intramolecular displacement by the fluoride ion. This mechanism often results in an inversion of stereochemistry at the reaction center, a crucial consideration when working with chiral substrates.

Experimental Protocol: Synthesis of 3-Fluorocyclobutan-1-one

This protocol outlines a representative synthesis starting from commercially available 3-hydroxycyclobutanone.

Materials:

-

3-Hydroxycyclobutanone

-

Morpholinosulfur trifluoride (Morph-DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxycyclobutanone (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of Morph-DAST (1.2 eq) in anhydrous DCM to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature below -70 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-fluorocyclobutan-1-one.

Synthetic Pathways Diagram

The following diagram illustrates the primary synthetic route to 3-fluorocyclobutan-1-one and subsequent diversification into analogs.

Caption: Synthetic routes to 3-fluorocyclobutan-1-one and its derivatives.

Characterization of 3-Fluorocyclobutan-1-one Analogs

Unambiguous characterization is paramount to ensure the structural integrity of the synthesized compounds. A combination of spectroscopic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these molecules. ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information.

-